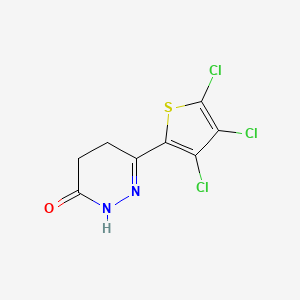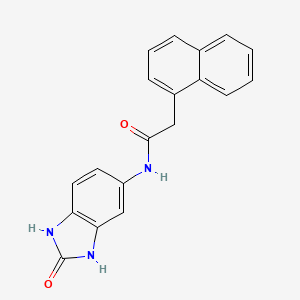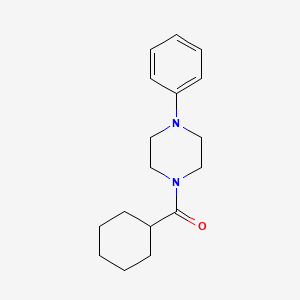
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone” is a complex organic molecule. It seems to contain a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound 6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone (also known as VWWMDWIIQZGSQB-UHFFFAOYSA-N, SR-01000237333, or SR-01000237333-1), focusing on six unique applications:
Pharmacological Research
6-(3,4,5-trichloro-2-thienyl)-4,5-dihydro-3(2H)-pyridazinone: has been extensively studied for its potential pharmacological properties. Research indicates that this compound exhibits significant anti-inflammatory and analgesic effects. It has been tested in various in vivo models, demonstrating its ability to reduce inflammation and alleviate pain, making it a promising candidate for developing new anti-inflammatory drugs .
Cancer Research
In the field of oncology, this compound has shown potential as an anticancer agent . Studies have revealed that it can induce apoptosis (programmed cell death) in certain cancer cell lines. Its mechanism involves the disruption of mitochondrial function and the activation of caspases, which are crucial for the apoptotic process. This makes it a valuable compound for further investigation in cancer therapy .
Neuroprotective Applications
Research has also explored the neuroprotective effects of this compound. It has been found to protect neuronal cells from oxidative stress-induced damage, which is a common pathway in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to scavenge free radicals and inhibit oxidative stress pathways highlights its potential in developing treatments for neurodegenerative disorders .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. This broad-spectrum antimicrobial activity suggests its potential use in developing new antimicrobial agents to combat resistant strains.
Safety and Hazards
Propiedades
IUPAC Name |
3-(3,4,5-trichlorothiophen-2-yl)-4,5-dihydro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2OS/c9-5-6(10)8(11)15-7(5)3-1-2-4(14)13-12-3/h1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMDWIIQZGSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=C(C(=C(S2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4,5-Trichlorothiophen-2-yl)-4,5-dihydro-2H-pyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5760683.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)propanamide](/img/structure/B5760695.png)


![N-methyl-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B5760724.png)

![N-cyclopentyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5760741.png)
![N-ethyl-2-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5760743.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5760751.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5760769.png)

![3-{[(benzoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5760778.png)